3-Chlorobenzaldehyde thiocarbamoylhydrazone 3-Chlorobenzaldehyde thiocarbamoylhydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14852143
InChI: InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
SMILES:
Molecular Formula: C8H8ClN3S
Molecular Weight: 213.69 g/mol

3-Chlorobenzaldehyde thiocarbamoylhydrazone

CAS No.:

Cat. No.: VC14852143

Molecular Formula: C8H8ClN3S

Molecular Weight: 213.69 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorobenzaldehyde thiocarbamoylhydrazone -

Specification

Molecular Formula C8H8ClN3S
Molecular Weight 213.69 g/mol
IUPAC Name [(E)-(3-chlorophenyl)methylideneamino]thiourea
Standard InChI InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
Standard InChI Key IPKPBBJJLUBSAV-VZUCSPMQSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C=N/NC(=S)N
Canonical SMILES C1=CC(=CC(=C1)Cl)C=NNC(=S)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Chlorobenzaldehyde thiocarbamoylhydrazone belongs to the hydrazone family, featuring the functional group R₁R₂C=NNH₂. Its IUPAC name is [(E)-(3-chlorophenyl)methylideneamino]thiourea, with a molecular weight of 213.69 g/mol . The compound’s structure includes a chlorophenyl moiety linked to a thiocarbamoylhydrazone group, conferring distinct electronic and steric properties.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₈ClN₃S
Molecular Weight213.69 g/mol
IUPAC Name[(E)-(3-chlorophenyl)methylideneamino]thiourea
SMILESC1=CC(=CC(=C1)Cl)C=NNC(=S)N
InChI KeyIPKPBBJJLUBSAV-VZUCSPMQSA-N

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis confirms the presence of key functional groups:

  • C=N imine stretch: 1590–1600 cm⁻¹ .

  • N–N stretch: 1482–1524 cm⁻¹ .

  • C=S thiourea stretch: 1089–1160 cm⁻¹ .
    The absence of a CHO peak (∼2720 cm⁻¹) verifies complete condensation .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The hydrazone proton (CH=N) resonates at δ 7.88–8.26 ppm, while the thiourea NH appears at δ 11.47–12.09 ppm .

  • ¹³C NMR: The imine carbon (CH=N) is observed at δ 142.95–145.19 ppm, and the thiocarbonyl (C=S) at δ 167.08–168.27 ppm .

Synthesis and Crystallization

Synthetic Methodology

The compound is synthesized via a one-pot condensation reaction:

  • Reactants: 3-Chlorobenzaldehyde and thiocarbamoylhydrazine.

  • Solvent: Methanol or ethanol under reflux .

  • Conditions: Acid catalysis (e.g., glacial acetic acid) at 60–80°C for 4–6 hours .

  • Crystallization: Slow evaporation at room temperature yields needle-like crystals .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a single-step weight loss corresponding to the breakdown of the thiocarbamoylhydrazone moiety . Differential scanning calorimetry (DSC) shows an endothermic peak at 215°C, confirming melting prior to decomposition .

Optical Properties

UV-Vis spectroscopy demonstrates high transparency in the 300–800 nm range, with an absorption edge at 290 nm . This low optical absorption is critical for NLO applications.

Table 2: Key Optical Parameters

ParameterValue
Absorption Edge290 nm
Band Gap4.27 eV
SHG Efficiency18 × Urea

Applications in Materials Science

Nonlinear Optical (NLO) Performance

The compound exhibits second harmonic generation (SHG) efficiency 18 times greater than urea when irradiated with a Nd:YAG laser (1064 nm) . This arises from its non-centrosymmetric crystal structure and electron-donating chlorine atom, which enhances hyperpolarizability .

Dielectric Behavior

Dielectric constant measurements (1 kHz–1 MHz) show low conductivity (∼10⁻⁶ S/cm), making it suitable for capacitor applications . The frequency-independent response suggests minimal dielectric losses .

Future Directions

Further research should explore:

  • Structure-Activity Relationships: Modifying the chloro-substitution pattern to enhance bioactivity.

  • NLO Device Integration: Fabricating thin films for frequency-doubling applications.

  • In Vivo Toxicology: Assessing chronic exposure risks in model organisms.

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